An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS Ester)
An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS Ester)
For Researchers, Scientists, and Drug Development Professionals
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, amine-reactive biotinylating agent designed for the reversible labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and development.
Core Concepts and Chemical Properties
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that integrates three key components: a desthiobiotin moiety for affinity capture, two polyethylene (B3416737) glycol (PEG4) spacers for enhanced solubility, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines.
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Desthiobiotin Moiety : A sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin and avidin (B1170675) with high specificity but lower affinity than biotin. This allows for the gentle elution of the labeled molecule using a solution of free biotin under physiological conditions, preserving the integrity of the target protein and its binding partners.[1][2][3][4]
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PEG4 Spacers : The two polyethylene glycol chains increase the hydrophilicity of the reagent, which translates to enhanced water solubility of the labeled biomolecule.[5][6][7] This property is particularly advantageous in preventing the aggregation of labeled antibodies and proteins in aqueous solutions.[6]
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NHS Esters : The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[1][8][9] The reaction forms a stable amide bond, ensuring a permanent label on the target molecule.[9][10]
Quantitative Data
The physicochemical properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 904.0 g/mol | [11] |
| Molecular Formula | C40H65N5O18 | [11] |
| Purity | >90% | [11] |
| Storage | -20°C, protected from moisture | [12][13] |
| Solubility | Soluble in DMSO or DMF | [13][14] |
| NHS Ester Reactivity | Primary amines at pH 7.0-9.0 | [1][8][10][14] |
| Binding Affinity (Kd) | Desthiobiotin-Streptavidin: ~10⁻¹¹ M | [1] |
| Biotin-Streptavidin: ~10⁻¹⁵ M | [1] |
Key Applications
The unique properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) make it a versatile tool for various applications:
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Affinity Purification and Pull-Down Assays : Labeled "bait" proteins can be used to capture interacting "prey" proteins from a cell lysate. The entire complex can be isolated on a streptavidin-coated resin and subsequently eluted under mild conditions.[1][15] This soft-release mechanism is ideal for preserving delicate protein complexes for downstream analysis like mass spectrometry.[15]
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Protein and Antibody Labeling : The reagent efficiently labels antibodies and other proteins without causing significant aggregation.[5][6] These labeled proteins can be used in a variety of assays, including flow cytometry, immunohistochemistry, and western blotting.[3][4]
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PROTAC Development : This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[16]
Experimental Protocols
Below are detailed methodologies for common applications of N-Desthiobiotin-N-bis(PEG4-NHS ester).
4.1. General Protocol for Protein Labeling
This protocol describes the labeling of a protein with N-Desthiobiotin-N-bis(PEG4-NHS ester).
Materials:
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Protein solution (1-10 mg/mL in amine-free buffer)
-
N-Desthiobiotin-N-bis(PEG4-NHS ester)
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange : Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[13][14]
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Reagent Preparation : Immediately before use, dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[13] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[13][14]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
-
Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess, non-reacted labeling reagent and byproducts using a desalting column or dialysis against an appropriate storage buffer.[13]
4.2. Protocol for a Pull-Down Assay
This protocol outlines the use of a desthiobiotinylated "bait" protein to isolate interacting partners from a cell lysate.
Materials:
-
Desthiobiotin-labeled "bait" protein
-
Streptavidin-agarose beads or magnetic beads
-
Cell lysate
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM Biotin)
Procedure:
-
Immobilization of Bait Protein :
-
Binding of Prey Proteins :
-
Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of interacting "prey" proteins.
-
-
Washing :
-
Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution :
-
Add the Elution Buffer (containing free biotin) to the beads and incubate for 10-30 minutes at room temperature to competitively displace the desthiobiotin-labeled complex.[15]
-
Collect the supernatant containing the eluted bait and prey proteins for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).
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Visualized Workflows and Pathways
Chemical Reaction of NHS Ester with a Primary Amine
The following diagram illustrates the fundamental reaction between the NHS ester functional group of the reagent and a primary amine on a target protein, resulting in a stable amide bond.
Caption: NHS ester reaction with a primary amine.
Affinity Purification Workflow
This diagram outlines the key steps in an affinity purification or pull-down experiment using a desthiobiotin-labeled protein.
Caption: Workflow for a desthiobiotin pull-down assay.
Reversible Binding of Desthiobiotin to Streptavidin
This diagram illustrates the principle of reversible binding, where free biotin displaces the desthiobiotin-labeled protein from streptavidin.
Caption: Reversible binding and elution from streptavidin.
References
- 1. interchim.fr [interchim.fr]
- 2. Desthiobiotin Affinity Ligand [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. neb.com [neb.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. precisepeg.com [precisepeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]
